

Application Note: Precision Synthesis of (1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine

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Compound of Interest

Compound Name: (1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine

Cat. No.: B11821903

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Executive Summary

This Application Note details the synthesis of **(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine**, a high-value chiral building block in medicinal chemistry.^[1] The presence of the ortho-trifluoromethoxy (

) group introduces significant steric bulk and unique electronic properties, making standard asymmetric transformations challenging compared to their para- or meta-substituted counterparts.^[1]

We present two validated protocols:

- **Biocatalytic Transamination:** A green, high-enantioselectivity route utilizing engineered α -transaminases.^[1] Recommended for scale-up and high-purity requirements ().^[1]

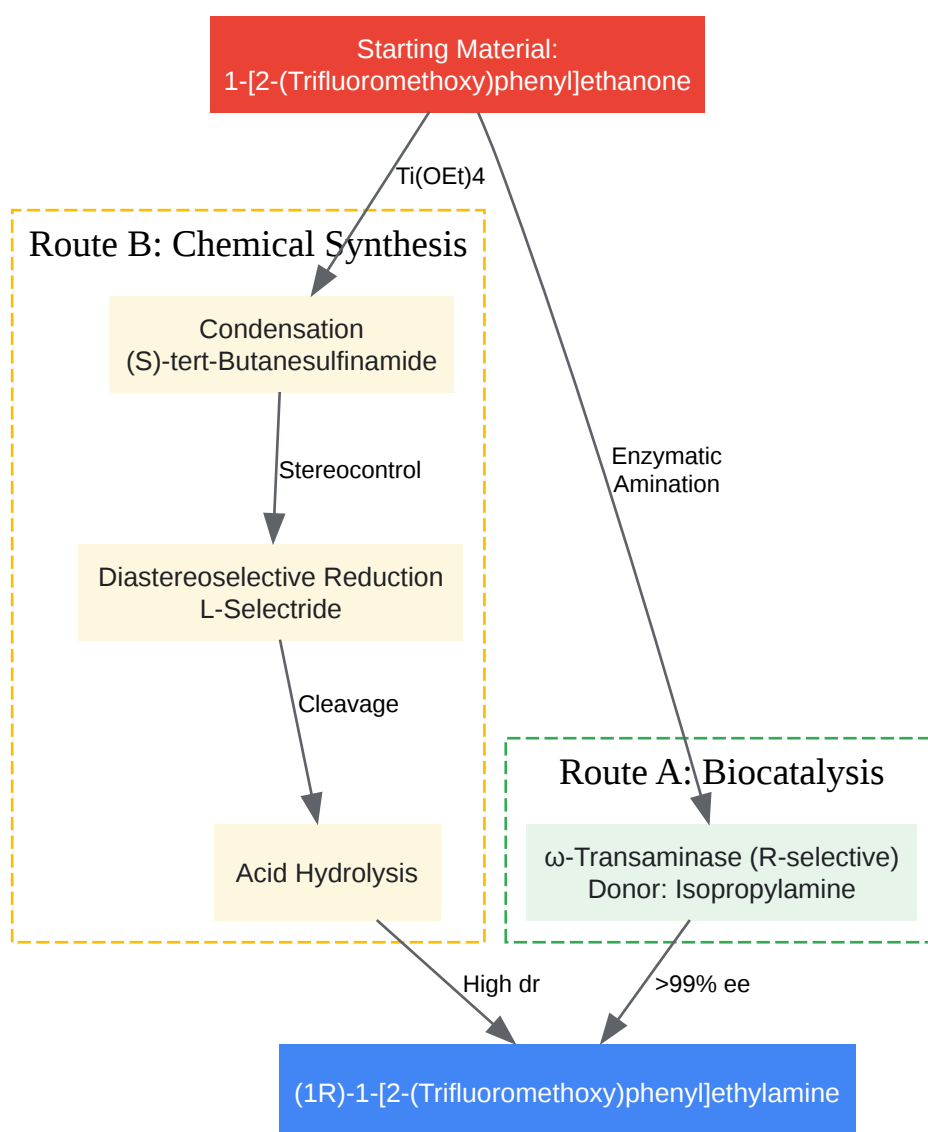
- Diastereoselective Sulfinylation (Ellman's Auxiliary): A robust chemical route using tert-butanesulfinamide.[1][2][3] Recommended for discovery-phase synthesis where enzyme screening libraries are unavailable.[1]

Retrosynthetic Analysis & Strategy

The target molecule possesses a chiral center at the benzylic position.[4] The ortho-

substituent creates a "steric wall" that hinders nucleophilic attack from one face, necessitating highly selective catalysts or auxiliaries.

Strategic Pathway Diagram



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Caption: Dual-pathway strategy for accessing the target chiral amine. Route A offers direct conversion; Route B utilizes a chiral auxiliary.

Method A: Biocatalytic Transamination (Preferred)

Principle

-Transaminases (

-TAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to the prochiral ketone. The enzyme's active site pocket dictates the stereochemistry. For ortho-substituted acetophenones, specific "bulky-pocket" variants are required to accommodate the

group.[1]

Protocol

Reagents:

- Substrate: 1-[2-(Trifluoromethoxy)phenyl]ethanone (50 mM)[1]
- Enzyme: (R)-selective
-Transaminase (e.g., Codexis ATA-412, ATA-415, or equivalent "bulky" variant)[1]
- Donor: Isopropylamine (IPA) (1 M, neutralized to pH 7.5)
- Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)[1]
- Buffer: Potassium Phosphate (100 mM, pH 7.5)
- Co-solvent: DMSO (10-20% v/v) to improve substrate solubility.[1]

Step-by-Step Workflow:

- Buffer Preparation: Dissolve PLP (1 mM final) in 100 mM potassium phosphate buffer (pH 7.5). Add Isopropylamine (1 M final) and adjust pH back to 7.5 using 6M HCl. Caution: Exothermic reaction.[1]

- Substrate Solution: Dissolve the ketone in DMSO to create a 500 mM stock solution.
- Reaction Initiation:
 - In a glass vial, combine the Buffer/Amine mix (900 μ L) and Substrate stock (100 μ L).
 - Add 10-20 mg of lyophilized enzyme powder.[1]
- Incubation: Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.
 - Note: The ortho-group may slow kinetics. If conversion <50% at 24h, add fresh enzyme and extend to 48h.
- Work-up:
 - Quench reaction with 5M NaOH (200 μ L) to pH > 12.
 - Extract twice with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1]
 - Dry organic layer over

and concentrate.
- Purification: The amine can often be isolated as the HCl salt by adding 1M HCl in ether to the organic extract, causing the product to precipitate.

Data & Validation

Parameter	Specification	Note
Conversion	> 90%	Monitored by HPLC (C18)
Enantiomeric Excess (ee)	> 99% (R)	Chiral HPLC (Chiralcel OD-H or AD-H)
By-product	Acetone	Removed via evaporation (open system preferred)

Method B: Ellman's Sulfinamide Auxiliary

(Chemical)

Principle

This method relies on the condensation of the ketone with (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's auxiliary) to form a chiral ketimine.^[1] Subsequent reduction with a bulky hydride (L-Selectride) proceeds via a cyclic transition state, delivering the hydride from the less hindered face, yielding the (1R)-amine after hydrolysis.

Critical Note: To obtain the (1R) amine using L-Selectride reduction, you must use the (S)-sulfinamide auxiliary.

Protocol

Step 1: Ketimine Formation

- Setup: Flame-dry a round-bottom flask under Argon.
- Reagents: Add 1-[2-(trifluoromethoxy)phenyl]ethanone (1.0 equiv), (S)-(-)-2-methyl-2-propanesulfinamide (1.2 equiv), and Titanium(IV) ethoxide (, 2.0 equiv) in anhydrous THF (0.5 M).
- Reaction: Reflux at 70-75°C for 16-24 hours.
 - Insight: The ortho- group makes the carbonyl less electrophilic and sterically crowded. Higher temperatures or microwave irradiation (100°C, 1-2 h) may be necessary compared to standard acetophenones.
- Work-up: Cool to RT. Pour into brine/EtOAc. Filter the titanium salts through Celite. Dry and concentrate.
- Purification: Flash chromatography (Hexanes/EtOAc).

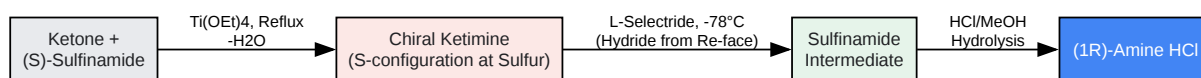
Step 2: Diastereoselective Reduction

- Setup: Dissolve the purified sulfinyl ketimine in anhydrous THF (0.2 M) and cool to -78°C .
- Reduction: Add L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF, 1.5 equiv) dropwise.[1]
- Reaction: Stir at -78°C for 3 hours. Warm slowly to RT.
- Quench: Add saturated solution.
- Isolation: Extract with EtOAc, dry, and concentrate. The product is the sulfinamide intermediate.

Step 3: Hydrolysis to Amine Salt

- Hydrolysis: Dissolve the intermediate in MeOH. Add 4M HCl in Dioxane (2-3 equiv).
- Reaction: Stir at RT for 1 hour.
- Isolation: Concentrate to dryness. Triturate with to obtain the (1R)-amine hydrochloride salt as a white solid.

Reaction Pathway Diagram[1]



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Caption: Chemical synthesis workflow using (S)-tert-butananesulfonamide to target the (1R) configuration.

Quality Control & Characterization

To ensure the integrity of the synthesized **(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine**:

- Chiral HPLC:
 - Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]
 - Mobile Phase: Hexane:Isopropanol:Diethylamine (95:5:0.1).
 - Flow Rate: 0.5 - 1.0 mL/min.
 - Detection: UV @ 254 nm.[1]
 - Expectation: The (1R) enantiomer should be the major peak. Use the racemic ketone (converted via reductive amination with and) to establish the separation method.
- NMR Spectroscopy (,):
 - NMR: Crucial for confirming the integrity of the group (typically to ppm).
 - NMR: Verify the benzylic proton (quartet) and the methyl doublet.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Conversion (Method A)	Enzyme inhibition by Acetone. [1]	Use an open system or sweep gas (nitrogen) to remove acetone. Increase IPA concentration.
Low Conversion (Method A)	Substrate insolubility.	Increase DMSO to 20% or use a biphasic system (e.g., Aqueous/Heptane).
Low Yield (Method B - Step 1)	Steric hindrance of ortho-	Increase to 3-4 equiv. Use microwave heating at 100°C.
Wrong Stereochemistry (Method B)	Incorrect auxiliary or reductant.	Confirm use of (S)-sulfinamide with L-Selectride. If using NaBH ₄ , diastereoselectivity drops significantly.

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